molecular formula C31H32N2O6S B13400679 2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate

2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate

Cat. No.: B13400679
M. Wt: 560.7 g/mol
InChI Key: JIXAKJALBJDZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis. This compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a tert-butyloxycarbonyl group. The N-hydroxysuccinimide ester is then introduced to facilitate coupling reactions in peptide synthesis .

Industrial Production Methods

In industrial settings, the production of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected cysteine, disulfide-linked cysteine dimers, and various intermediates depending on the specific reaction conditions .

Mechanism of Action

The primary mechanism of action of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester involves the protection of the cysteine thiol group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s N-hydroxysuccinimide ester group facilitates the coupling of amino acids by forming stable amide bonds .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-L-cysteine-S-trityl ester: Similar in structure but lacks the N-hydroxysuccinimide ester group.

    Fmoc-L-cysteine-S-trityl ester: Uses a different protecting group for the amino group.

    tert-Butyloxycarbonyl-L-cysteine-S-acetamidomethyl ester: Uses a different protecting group for the thiol group.

Uniqueness

tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester is unique due to its combination of protecting groups and the N-hydroxysuccinimide ester, which provides enhanced stability and reactivity in peptide synthesis. This combination allows for more efficient and selective synthesis of peptides and proteins .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXAKJALBJDZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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